N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a synthetic small molecule belonging to the pyrazole-4-sulfonamide class. Its core structure consists of a 1,3,5-trimethylpyrazole ring sulfonylated at the 4-position, with a (1-hydroxycyclohex-2-en-1-yl)methyl substituent attached to the sulfonamide nitrogen. This compound’s unique structural features, including the hydroxylated cyclohexene moiety, may confer distinct physicochemical and pharmacological properties compared to other pyrazole-4-sulfonamide derivatives.
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-10-12(11(2)16(3)15-10)20(18,19)14-9-13(17)7-5-4-6-8-13/h5,7,14,17H,4,6,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXSOUCOSIPDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCCC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole sulfonamide class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure
The compound features a pyrazole core substituted with a sulfonamide group and a cyclohexene derivative. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound involves the reaction of 1H-pyrazole derivatives with sulfonyl chlorides and cyclohexene derivatives. The process has been optimized to yield high purity and yield of the target compound. Characterization techniques such as FT-IR, NMR, and elemental analysis confirm the structure and purity of the synthesized product .
Antiproliferative Activity
Recent studies have demonstrated that pyrazole sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays showed that this compound effectively inhibited the proliferation of U937 cells with an IC50 value of approximately 12 µM . Importantly, these compounds were found to be non-cytotoxic to normal cells, indicating a selective action against cancerous cells.
The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. Pyrazole sulfonamides have been identified as inhibitors of protein glycation and exhibit antibacterial and anti-inflammatory properties .
Case Studies
Several case studies highlight the effectiveness of this compound in different biological contexts:
- Cancer Research : A study focused on the antiproliferative effects against leukemia cells demonstrated that treatment with this compound led to significant reductions in cell viability without affecting healthy cells .
- Antimicrobial Activity : Research indicated that derivatives of pyrazole sulfonamides possess broad-spectrum antimicrobial activity. This compound showed promising results against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : In animal models of inflammation, administration of this compound resulted in reduced markers of inflammation, suggesting potential therapeutic applications in inflammatory diseases .
Comparative Biological Activity Table
Comparison with Similar Compounds
Key Observations :
- The target compound’s cyclohexenyl group may offer a balance between hydrophobicity and solubility due to its hydroxyl group.
- Synthetic Accessibility : Yields for 1,3,5-trimethyl derivatives range from 42–71%, with MR-S1-13 achieving the highest yield (71%) . The target compound’s synthesis may face challenges due to the steric hindrance of its cyclohexenyl group.

Key Observations :
- Substituent-Activity Relationships : Aromatic and heterocyclic substituents (e.g., indol-3-yl in MR-S1-17) may enhance target binding, as seen in Bcl-2 inhibitors . The target compound’s cyclohexenyl group could mimic these interactions but requires empirical validation.
- Mechanistic Insights: While cannabinoid receptor modulation is noted in pyrazole derivatives (unrelated to sulfonamides) , pyrazole-4-sulfonamides primarily exhibit antiproliferative effects via undefined mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

